molecular formula C16H19NO2 B361370 6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 84097-16-5

6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B361370
CAS No.: 84097-16-5
M. Wt: 257.33g/mol
InChI Key: PEECVRVLAKJKOM-UHFFFAOYSA-N
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Description

6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound featuring a coumarin (2H-chromen-2-one) core structure substituted with a methyl group at the 6-position and a piperidin-1-ylmethyl group at the 4-position . This molecular architecture combines a privileged scaffold found in many natural products and pharmaceuticals with a piperidine moiety, a common feature in medicinal chemistry known to influence the pharmacokinetic and pharmacodynamic properties of molecules. The presence of the piperidine ring can enhance interactions with biological targets, making this compound a valuable intermediate for drug discovery research . As a coumarin derivative, it serves as a key precursor or building block in the synthesis of more complex molecules for screening against various therapeutic targets. Researchers utilize this family of compounds in developing potential agents for a range of applications, primarily within oncology and neuroscience. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information .

Properties

IUPAC Name

6-methyl-4-(piperidin-1-ylmethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-5-6-15-14(9-12)13(10-16(18)19-15)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEECVRVLAKJKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

  • Phenol derivative : 5-Methylresorcinol (1,3-dihydroxy-5-methylbenzene) is preferred to introduce the methyl group at position 6 of the coumarin.

  • β-Ketoester : Ethyl acetoacetate provides the acetyl group for position 4 of the pyrone ring.

  • Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃) facilitate cyclization.

  • Temperature : 80–100°C for 4–6 hours.

Example Reaction :

5-Methylresorcinol+Ethyl acetoacetateH2SO4,90C6-Methyl-7-hydroxy-2H-chromen-2-one\text{5-Methylresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, 90^\circ\text{C}} \text{6-Methyl-7-hydroxy-2H-chromen-2-one}

Yield and Regioselectivity

  • Yield : 65–75% under optimized conditions.

  • Regioselectivity : The methyl group from 5-methylresorcinol directs to position 6 due to electronic and steric effects during cyclization.

Introduction of Piperidin-1-ylmethyl Group at Position 4

The piperidin-1-ylmethyl moiety is introduced at position 4 via Mannich reaction or nucleophilic substitution , depending on the intermediate’s functionalization.

Reaction Mechanism

The Mannich reaction involves condensation of formaldehyde, piperidine, and the coumarin intermediate to form an aminomethyl derivative.

Key Steps :

  • Activation : Formaldehyde reacts with piperidine to form an iminium ion.

  • Electrophilic Substitution : The iminium ion attacks position 4 of the coumarin, activated by the electron-donating methyl group at position 6.

Reaction Conditions :

  • Solvent : Ethanol or methanol.

  • Temperature : 25–60°C.

  • Duration : 8–12 hours.

Example Reaction :

6-Methylcoumarin+HCHO+PiperidineEtOH,50CThis compound\text{6-Methylcoumarin} + \text{HCHO} + \text{Piperidine} \xrightarrow{\text{EtOH}, 50^\circ\text{C}} \text{this compound}

Yield and Challenges

  • Yield : 50–60% due to competing reactions at positions 5 and 8.

  • Regioselectivity : Enhanced by steric hindrance from the 6-methyl group, favoring substitution at position 4.

Intermediate Functionalization

A chloromethyl group is introduced at position 4 via Friedel-Crafts alkylation or chloromethylation , followed by substitution with piperidine.

Chloromethylation Conditions :

  • Reagent : Chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂.

  • Temperature : 0–5°C to minimize side reactions.

Substitution Reaction :

4-Chloromethyl-6-methylcoumarin+PiperidineDMF,80CThis compound\text{4-Chloromethyl-6-methylcoumarin} + \text{Piperidine} \xrightarrow{\text{DMF}, 80^\circ\text{C}} \text{this compound}

Yield and Advantages

  • Yield : 70–80% due to higher regiocontrol.

  • Purity : Reduced byproducts compared to Mannich reaction.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Mannich Reaction One-step functionalizationModerate regioselectivity50–60%
Nucleophilic Substitution High regioselectivityRequires pre-functionalized intermediate70–80%

Industrial-Scale Production Considerations

Large-Scale Reactors

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction time.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., zeolites) improve sustainability.

Purification Techniques

  • Crystallization : Ethanol-water mixtures yield 95% pure product.

  • Chromatography : Silica gel flash chromatography resolves regioisomers .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrochromenone derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted chromenone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations at Position 4

The substituent at position 4 significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Findings Reference
6-Methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one Piperidin-1-ylmethyl Methyl 259.3* Potential AChE inhibition; moderate lipophilicity
6-Methyl-4-(morpholinomethyl)-2H-chromen-2-one Morpholin-4-ylmethyl Methyl 259.3 Increased polarity due to oxygen in morpholine; reduced membrane permeability
6-Methyl-4-(4-phenylpiperazin-1-yl)-2H-chromen-2-one 4-Phenylpiperazin-1-yl Methyl 335.4 IC50 = 4.5 μM (AChE); enhanced activity due to aromatic interactions
6-Hydroxy-4-(2-methylpiperidin-1-ylmethyl)-2H-chromen-2-one 2-Methylpiperidin-1-ylmethyl Hydroxy 275.3 Hydroxy group enables H-bonding; altered pharmacokinetics

*Calculated based on molecular formula (C16H19NO2).

  • Piperidine vs. Morpholine : Piperidine’s saturated six-membered ring contributes to higher lipophilicity compared to morpholine’s oxygen-containing ring, favoring blood-brain barrier penetration in neurological applications .
  • Piperazine Derivatives : The 4-phenylpiperazine analog (C9) exhibits stronger AChE inhibition (IC50 = 4.5 μM) than the target compound, likely due to π-π stacking with aromatic residues in the enzyme’s active site .

Substituent Effects at Position 6

  • Methyl vs. Hydroxy : The methyl group in the target compound enhances steric bulk and reduces polarity compared to hydroxy-substituted analogs (e.g., ), which may limit solubility but improve metabolic stability .
  • Halogenated Analogs : Compounds like 6-chloro-4-(prop-2-yn-1-yloxy)-2H-chromen-2-one () show higher synthetic yields (64%) but reduced AChE activity due to electron-withdrawing effects .

Biological Activity

Overview

6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a heterocyclic compound classified as a chromenone. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Research indicates that it may interact with various molecular targets, influencing cellular processes such as proliferation and apoptosis.

The synthesis of this compound typically involves the condensation of 6-methyl-2H-chromen-2-one with piperidine in the presence of a catalyst, often under reflux conditions using organic solvents like ethanol or methanol. This reaction can be scaled up using continuous flow reactors for industrial applications, ensuring consistent product quality and higher yields .

The biological activity of this compound is thought to stem from its ability to bind to specific enzymes or receptors, modulating their activity. Preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and death, although detailed mechanisms remain under investigation .

Inhibitory Activity

Recent research has evaluated the inhibitory effects of various coumarin derivatives, including this compound, on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a study found that certain coumarin derivatives exhibited significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Table 1: Inhibitory Activity of Coumarin Derivatives

CompoundTarget EnzymeIC50 (µM)
This compoundAChETBD
2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamideAChE43
Reference Drug (Donepezil)AChETBD

TBD = To Be Determined.

Anticancer Activity

The antiproliferative effects of this compound have also been explored in various cancer cell lines. For example, Mannich bases derived from hydroxycoumarins were tested against HeLa cervical cancer cells, showing significant inhibition of cell proliferation. Compounds similar to this compound demonstrated over 60% inhibition at specific concentrations .

Table 2: Antiproliferative Activity Against HeLa Cells

CompoundConcentration (mM)% Inhibition
Compound A0.001TBD
Compound B0.01TBD
Compound C0.1>60%
Compound D (6-methyl derivative)TBDTBD

Case Studies and Research Findings

In a study assessing the biological properties of chromenone derivatives, it was noted that compounds with o-dihydroxy configurations exhibited enhanced antiproliferative activity compared to their m-dihydroxy counterparts. This suggests that structural modifications significantly influence biological outcomes .

Additionally, molecular docking studies have elucidated how these compounds interact with target enzymes at the molecular level, providing insights into their potential as therapeutic agents .

Q & A

Q. What safety protocols are essential for handling intermediates like formaldehyde and piperidine?

  • Methodological Answer :
  • Formaldehyde : Use in a fume hood with PPE (nitrile gloves, goggles). Monitor airborne levels (<0.75 ppm OSHA PEL) via photoionization detectors.
  • Piperidine : Store under nitrogen to prevent oxidation. Neutralize spills with 10% acetic acid .

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